PBT2 is a second-generation 8-hydroxyquinoline derivative originally developed as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Huntington's diseases. [, ] It belongs to the class of metal protein-attenuating compounds (MPACs). [, ] PBT2 exhibits ionophoric properties, meaning it can bind to and facilitate the transport of metal ions across cellular membranes. [, ] This property has sparked interest in its potential applications in various research areas, including neurodegenerative diseases, bacterial infections, and cancer.
8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- is a chemical compound with significant biochemical properties and potential applications in research and medicine. It is classified as a quinoline derivative, notable for its interactions with biological systems, particularly in cancer research and metal ion chelation. The compound's molecular formula is , and it has a molecular weight of 271.14 g/mol.
The synthesis of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- typically involves the reaction of 5,7-dichloro-8-hydroxyquinoline with dimethylamine in the presence of a suitable base. This method allows for the introduction of the dimethylamino group at the specified position on the quinoline ring, resulting in a compound with enhanced biological activity .
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. High-purity products are generally obtained through recrystallization or chromatographic techniques post-synthesis. Industrial production methods mirror laboratory techniques but are scaled up to ensure consistency and purity across batches.
The molecular structure of 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- features a quinoline core with two chlorine substituents at the 5 and 7 positions and a dimethylaminomethyl group at the 2 position. The compound's structure can be represented using various chemical notations:
The compound has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity. The melting point is reported to be between 141–143 °C .
8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- participates in various chemical reactions due to its functional groups. It can act as a ligand in coordination chemistry, forming stable complexes with metal ions. Additionally, it exhibits enzyme inhibition properties that make it a candidate for further exploration in drug development .
The compound's reactivity is influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating properties of the dimethylamino group. This duality allows it to participate in both electrophilic and nucleophilic reactions under appropriate conditions .
At the molecular level, 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- exerts its biological effects primarily through binding to specific DNA structures known as G-quadruplexes. This interaction inhibits telomerase activity, which is crucial for cancer cell proliferation. The compound has demonstrated cytotoxic effects against various tumor cell lines by inducing apoptosis through these mechanisms .
In studies involving cancer cell lines such as Hep-G2 and A549, this compound showed significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .
8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- is stable under certain conditions but may degrade over time or when exposed to extreme temperatures or pH levels. Its stability is crucial for maintaining its efficacy in biological applications .
The compound's stability and degradation profiles have been studied to optimize its use in laboratory settings and potential therapeutic applications.
8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- has several applications in scientific research:
5,7-Dichloro-2-((dimethylamino)methyl)-8-quinolinol (PBT2), a second-generation 8-hydroxyquinoline derivative, exerts profound effects on amyloid-β (Aβ) pathology, a core hallmark of Alzheimer's disease (AD). PBT2 demonstrates dual functionality: inhibiting Aβ aggregation and promoting clearance of soluble neurotoxic species. In vitro studies reveal that PBT2 significantly inhibits both self-induced and metal-induced (Cu²⁺/Zn²⁺) Aβ aggregation. It achieves this by competitively chelating metal ions (Cu²⁺, Zn²⁺) bound to the Aβ peptide, particularly at histidine residues (His6, His13, His14), thereby destabilizing metal-bridged Aβ oligomers and preventing fibril maturation [9]. Research indicates PBT2 disrupts the formation of soluble Aβ oligomers, which correlate more strongly with cognitive decline than insoluble plaques. At concentrations as low as 2.0 μM (EC₅₀), PBT2 effectively reverses zinc-induced Aβ oligomerization, outperforming earlier analogs like clioquinol (CQ; EC₅₀ ~1.8 μM) in specific assays and demonstrating superior selectivity [2] [6].
Beyond disaggregation, PBT2 enhances cellular clearance pathways. It activates matrix metalloproteases (MMPs), specifically MT1-MMP and MMP-2/9, via a metal-dependent signaling cascade involving phosphoinositide 3-kinase (PI3K) and c-Jun N-terminal kinase (JNK) activation. This upregulation facilitates proteolytic degradation of extracellular Aβ peptides [6]. Transmission electron microscopy (TEM) studies confirm reduced fibrillar Aβ burden in neuronal cultures treated with PBT2 compared to controls [3].
Table 1: Effects of PBT2 and Related Compounds on Aβ Aggregation In Vitro
Compound | Targeted Aggregation | EC₅₀ (μM) | Key Mechanism | Reference |
---|---|---|---|---|
PBT2 | Zn²⁺-induced Aβ | 2.0 | Metal chelation, MMP activation | [2] |
Clioquinol (CQ) | Zn²⁺-induced Aβ | 1.8 | Metal chelation | [2] |
Compound 5b (HQ) | Self-induced Aβ | 5.64 | Metal chelation, antioxidant | |
8-H2QS (Schiff-base) | Cu²⁺-Aβ complex | Not reported | Redox modulation, prevents dityrosine cross-links | [3] |
PBT2 functions primarily as a metal ionophore, redistributing neuronal copper (Cu) and zinc (Zn) ions rather than merely chelating them systemically. This targeted redistribution corrects metal dyshomeostasis—a key feature of AD characterized by metal enrichment within Aβ plaques and depletion in surrounding brain tissue. PBT2 exhibits exceptional ionophore capability, increasing cellular copper uptake by 6–40 fold and zinc uptake by >2-fold in neuronal SH-SY5Y and CHO cell lines [2] [6]. Its structure enables this: the lipophilic 8-hydroxyquinoline core facilitates blood-brain barrier (BBB) penetration and membrane permeation, while the dimethylaminomethyl group at the 2-position provides an additional coordination site, forming stable, neutral complexes with Cu²⁺ and Zn²⁺ (e.g., [PBT2-Cu]⁺ and [PBT2-Zn]²⁺). These complexes are shuttled into cells, releasing metals into the cytoplasm [2] [10].
Once intracellular, copper is redistributed to metal-dependent enzymes like superoxide dismutase (SOD1) and cytochrome c oxidase, restoring their function. Zinc is redistributed to metallothioneins or synaptic vesicles. Crucially, PBT2-mediated copper delivery activates PI3K signaling pathways. This involves phosphorylation of Akt and subsequent inhibition of glycogen synthase kinase-3 beta (GSK-3β), a kinase implicated in tau hyperphosphorylation. JNK activation downstream of PI3K further promotes the expression and activity of Aβ-degrading metalloproteases [6] [10]. Phase II clinical trials in AD patients demonstrated PBT2's ability to significantly reduce Aβ levels in cerebrospinal fluid, confirming its brain bioavailability and target engagement in vivo [2] [9].
Table 2: Metal-Specific Mechanisms of PBT2 in AD Models
Metal Ion | PBT2 Complex | Uptake Increase | Biological Consequence | Signaling Pathway |
---|---|---|---|---|
Copper (Cu²⁺) | [PBT2-Cu]⁺ | 6-40 fold | Restoration of SOD1 activity, PI3K/JNK activation | PI3K → Akt → GSK3β inhibition; JNK → MMP upregulation |
Zinc (Zn²⁺) | [PBT2-Zn]²⁺ | >2 fold | Metallothionein stabilization, synaptic function normalization | PI3K-dependent MMP activation |
Oxidative stress, driven by reactive oxygen species (ROS) generation via metal-Aβ interactions, is a critical pathogenic mechanism in AD. PBT2 combats oxidative stress through multi-faceted mechanisms:
Direct ROS Scavenging: PBT2 possesses intrinsic antioxidant capacity. Oxygen Radical Absorbance Capacity using fluorescein (ORAC-FL) assays show derivatives closely related to PBT2 exhibit significant radical quenching activity (e.g., compound 5b: 2.63 Trolox equivalents) . The phenolic hydroxyl group of the 8-hydroxyquinoline scaffold donates hydrogen atoms to neutralize free radicals like hydroxyl (•OH) and peroxyl (ROO•) radicals.
Inhibition of ROS Generation: PBT2 potently inhibits redox-active Cu(I/II)-bound Aβ catalysis of ROS. Cu-Aβ complexes generate hydrogen peroxide (H₂O₂) and hydroxyl radicals via Fenton-like reactions:Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻By extracting Cu²⁺ from Aβ, PBT2 prevents this catalytic cycle, significantly reducing H₂O₂ and •OH production. This is evidenced by reduced formation of dityrosine cross-linked Aβ oligomers and decreased markers of oxidative damage (e.g., protein carbonyls, lipid peroxidation products like HNE) in cell cultures exposed to Cu-Aβ mixtures when treated with PBT2 [3] [5] [8].
Indirect Antioxidant Effects via Metal Redistribution: By restoring copper to SOD1, PBT2 enhances the cellular antioxidant defense system. SOD1 catalyzes the dismutation of superoxide anion (O₂•⁻) into oxygen and H₂O₂, which is then decomposed by catalase or glutathione peroxidase. Increased SOD1 activity lowers overall cellular superoxide levels, reducing oxidative burden. Furthermore, the activation of the PI3K/Akt survival pathway by PBT2-Cu complexes upregulates endogenous antioxidant systems, including glutathione synthesis and heme oxygenase-1 (HO-1) expression [10].
Cell-based assays demonstrate PBT2's protective efficacy. Pre-treatment of neuronal PC12 cells or primary cortical neurons with PBT2 significantly attenuates cell death induced by oxidative toxins like H₂O₂ or Cu-Aβ complexes [9]. This neuroprotection correlates with reduced levels of intracellular ROS measured by fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA) [6].
Table 3: PBT2's Antioxidant Mechanisms in Neurodegeneration
Mechanism | Molecular Target/Process | Consequence | Experimental Evidence |
---|---|---|---|
Direct Radical Scavenging | •OH, ROO• radicals | Neutralization of reactive species | ORAC-FL assays (Trolox equivalents) |
Inhibition of ROS Generation | Cu⁺/Cu²⁺-Aβ Fenton chemistry | Reduced H₂O₂ and •OH production | ↓ Dityrosine cross-links, ↓ Protein carbonyls |
Metal Delivery to Antioxidant Enzymes | SOD1 (Cu), Catalase/GPx (indirect) | ↑ O₂•⁻ dismutation, ↑ H₂O₂ decomposition | ↑ SOD activity, ↓ Intracellular ROS (DCF assay) |
Activation of Survival Pathways | PI3K/Akt/GSK3β, Nrf2 | ↑ Expression of HO-1, glutathione synthesis | ↑ Cell viability under oxidative stress |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7